3-Aminofuran-2-carboxylic acid
Overview
Description
3-Aminofuran-2-carboxylic acid is an organic compound belonging to the furan family It features a furan ring substituted with an amino group at the third position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminofuran-2-carboxylic acid can be synthesized through several methods:
From Furan-2-carboxylic Acid: One common method involves the nitration of furan-2-carboxylic acid followed by reduction to yield this compound.
From Furan Derivatives: Another approach is the amination of furan derivatives under specific conditions to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
3-Aminofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Condensation Reagents: Aldehydes, ketones, acid catalysts.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or acylated derivatives.
Condensation Products: Schiff bases.
Scientific Research Applications
3-Aminofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-aminofuran-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base interactions. These interactions influence the compound’s reactivity and biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: Potential to intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
3-Aminofuran-2-carboxylic acid can be compared with other similar compounds, such as:
Furan-2-carboxylic Acid: Lacks the amino group, resulting in different reactivity and applications.
3-Aminobenzoic Acid: Similar structure but with a benzene ring instead of a furan ring, leading to different chemical properties.
3-Aminopyridine-2-carboxylic Acid: Contains a pyridine ring, which affects its electronic properties and reactivity.
Uniqueness:
- The presence of both an amino group and a carboxylic acid group on the furan ring makes this compound a versatile compound with unique reactivity and potential applications in various fields.
Properties
IUPAC Name |
3-aminofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFCUBIYBSEWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592781 | |
Record name | 3-Aminofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260849-97-5 | |
Record name | 3-Aminofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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